molecular formula C21H28N2O B8320991 N-[2,6-bis(1-methylethyl)phenyl]-2-[phenylmethyl]amino-acetamide

N-[2,6-bis(1-methylethyl)phenyl]-2-[phenylmethyl]amino-acetamide

Cat. No. B8320991
M. Wt: 324.5 g/mol
InChI Key: FUEIPPKNBILDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208224

Procedure details

To a solution of N-[2,6-bis(1-methylethyl)phenyl]-2-[(phenylmethyl)amino]acetamide (Example V) (0.80 g, 2.5 mmol) in methanol (10 mL) is added 20% Pd/C (0.1 g). The mixture is stirred under an atmosphere of hydrogen for 20 hours. After filtration and concentration, flash chromatography (ethyl acetate) affords 0.47 g of the title compound as a white solid; mp 88°-95° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[NH:13][C:14](=[O:24])[CH2:15][NH:16]CC1C=CC=CC=1)[CH3:3]>CO.[Pd]>[CH3:3][CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:11])[CH3:12])[C:5]=1[NH:13][C:14](=[O:24])[CH2:15][NH2:16])[CH3:1]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CC(C)C1=C(C(=CC=C1)C(C)C)NC(CNCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under an atmosphere of hydrogen for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration, flash chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C)C1=C(C(=CC=C1)C(C)C)NC(CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.